1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide
Overview
Description
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It is often used as a building block in organic synthesis and has various applications in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-aminopyridine and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolopyridine core. This can be achieved through a series of reactions including condensation, cyclization, and oxidation.
Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring, using reagents such as alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science:
Chemical Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridin-5-ol: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
1H-Pyrrolo[3,2-b]pyridin-4-ol: This compound has a hydroxyl group at a different position on the pyridine ring.
1H-Pyrrolo[2,3-b]pyridin-5-ylamine: This compound has an amine group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.BrH/c10-7-2-1-5-6(9-7)3-4-8-5;/h1-4,8H,(H,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFZGLLCNHXTMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646699 | |
Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134943-27-3 | |
Record name | 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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